molecular formula C22H21N5O3S B2524242 N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-71-9

N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2524242
CAS No.: 852437-71-9
M. Wt: 435.5
InChI Key: YUDXUEIHJVLLSZ-UHFFFAOYSA-N
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Description

The compound N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide features a triazolo[4,3-b]pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with a thioacetamide moiety bearing a benzyl substituent. This heterocyclic scaffold is associated with diverse biological activities, including kinase inhibition and epigenetic modulation, depending on substituent variations .

Key structural attributes:

  • Triazolo[4,3-b]pyridazine core: A fused bicyclic system with nitrogen-rich heterocycles, enabling hydrogen bonding and π-stacking interactions.
  • 3,4-Dimethoxyphenyl group: Electron-rich aromatic substituent likely enhancing binding affinity to hydrophobic pockets in target proteins.
  • Thioacetamide linker: The sulfur atom may improve metabolic stability compared to oxygen analogs.

Properties

IUPAC Name

N-benzyl-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-29-17-9-8-16(12-18(17)30-2)22-25-24-19-10-11-21(26-27(19)22)31-14-20(28)23-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDXUEIHJVLLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a triazole-pyridazine scaffold linked to a benzyl group via a thioamide functional group. The synthesis typically involves multiple steps including the formation of the triazole ring and subsequent modifications to introduce the benzyl and acetamide groups.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoles and pyridazines have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression. The compound's activity is hypothesized to stem from its ability to interfere with cellular signaling pathways critical for tumor growth and survival.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15HDAC inhibition
Compound BMCF-725Topoisomerase II inhibition
N-benzyl-2...A549TBDTBD

Antiviral Properties

Emerging studies suggest that compounds within the triazole family can exhibit antiviral activity. For example, certain derivatives have been reported to inhibit reverse transcriptase in HIV, which could indicate a potential for this compound to act against viral infections.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase and HDAC.
  • Cellular Signaling Disruption : By interacting with key proteins involved in cell signaling pathways, these compounds may induce apoptosis in cancer cells.
  • Antioxidant Activity : Some studies suggest that related structures possess antioxidant properties that could contribute to their overall therapeutic effects.

Case Studies and Research Findings

A recent study evaluated the biological activity of a series of triazole derivatives in vitro and in vivo. The results indicated that modifications at the benzyl position significantly enhanced the anticancer efficacy compared to unmodified counterparts.

Case Study Example

  • Title : "Evaluation of Triazole Derivatives for Anticancer Activity"
    • Findings : The study found that certain substitutions on the triazole ring improved potency against breast cancer cell lines by up to 50% compared to standard treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 of the Triazolo-Pyridazine Core

Key Insights :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance π-π interactions compared to simpler substituents like methyl (Lin28-1632) or pyridinyl (PEF(S) binders).
  • Methyl or pyridinyl substituents are associated with specific protein interactions (e.g., Lin28 inhibition ), while bulkier aromatic groups like 3,4-dimethoxyphenyl could target alternative pathways.

Modifications in the Thioacetamide Side Chain

Table 2: Acetamide Substituent Variations
Compound Name N-Substituent Molecular Weight Key Properties Reference
Target Compound Benzyl 465.5 (C₂₂H₁₉N₅O₅S) High lipophilicity
Piperonyl Analog (CAS 852437-60-6) Benzo[d][1,3]dioxol-5-yl 465.5 Increased polarity due to oxygen ring
5-Methylisoxazole Analog (Exact Mass 426.101) 5-Methyl-3-isoxazolyl 426.1 Enhanced solubility

Key Insights :

  • The benzyl group in the target compound contributes to higher lipophilicity, which may improve blood-brain barrier penetration compared to the polar piperonyl analog .

Key Insights :

  • The triazolo-pyridazine core is a versatile scaffold adaptable to multiple targets.
  • Lin28-1632 demonstrates the importance of substituent-driven specificity: its methyl and phenyl groups enable selective Lin28 inhibition, whereas the target compound’s 3,4-dimethoxyphenyl group may favor kinase or epigenetic targets .

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